N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide

Drug-likeness Physicochemical properties Oral bioavailability predictors

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide (PubChem CID 5223439; synonym TCMDC-123726) is a synthetic, small-molecule benzimidazole-thiophene carboxamide hybrid with a molecular weight of 364.4 g/mol and calculated LogP (XLogP3-AA) of 4.2. It is catalogued in the ChEMBL database, but no quantitative bioactivity data (IC₅₀, Ki, EC₅₀) is currently deposited against its record.

Molecular Formula C18H12N4O3S
Molecular Weight 364.38
CAS No. 394229-38-0
Cat. No. B2457403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide
CAS394229-38-0
Molecular FormulaC18H12N4O3S
Molecular Weight364.38
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
InChIInChI=1S/C18H12N4O3S/c23-18(15-9-10-16(26-15)22(24)25)19-12-7-5-11(6-8-12)17-20-13-3-1-2-4-14(13)21-17/h1-10H,(H,19,23)(H,20,21)
InChIKeyMRMSCLWRFKJFCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide (CAS 394229-38-0)


N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide (PubChem CID 5223439; synonym TCMDC-123726) is a synthetic, small-molecule benzimidazole-thiophene carboxamide hybrid with a molecular weight of 364.4 g/mol and calculated LogP (XLogP3-AA) of 4.2 [1]. It is catalogued in the ChEMBL database, but no quantitative bioactivity data (IC₅₀, Ki, EC₅₀) is currently deposited against its record [1]. The compound is primarily referenced as a putative inhibitor of the Plasmodium falciparum kinase PfCLK3; however, peer-reviewed primary data confirming its potency, selectivity, or cellular efficacy remain absent from the open literature as of 2026.

Why Generic Substitution Is Unsupported for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide (394229-38-0)


Even within the narrow nitrothiophene‑carboxamide class, minor structural perturbations—such as relocation of the benzimidazole attachment from the para to the meta position of the central phenyl ring, or replacement of the nitro group with a cyano or trifluoromethyl moiety—abrogate or drastically alter target engagement [1]. For the related PfCLK3 inhibitor TCMDC-135051, a single-point modification resulted in >100‑fold loss of kinase inhibition, demonstrating that the 5-nitrothiophene‑2‑carboxamide pharmacophore and the benzimidazole hinge‑binding motif must be presented in a precise three‑dimensional arrangement [2]. Therefore, generic replacement of CAS 394229-38-0 with an off‑the‑shelf analogue—without confirmatory biochemical profiling—carries a high risk of experimental failure.

Quantitative Evidence Guide: CAS 394229-38-0 – What Is Proven and What Remains Unproven


Physicochemical Property Profile vs. Drug-Likeness Benchmarks

The computed physicochemical descriptors place CAS 394229-38-0 within the border zone of oral drug-likeness metrics. Its molecular weight (364.4 g/mol), calculated lipophilicity (XLogP3-AA = 4.2), hydrogen-bond donor (2) and acceptor (5) counts, and rotatable bond count (3) are compared against the widely accepted Lipinski and Veber rule thresholds [1]. Unlike many high‑molecular‑weight kinase inhibitors, this compound remains under the 500 Da ceiling, but its elevated LogP (>4.0) may predispose it to solubility‑limited absorption.

Drug-likeness Physicochemical properties Oral bioavailability predictors

Structural Determinants of PfCLK3 Kinase Hinge‑Binding vs. Inactive Analogues

The benzimidazole ring of CAS 394229-38-0 provides the canonical kinase hinge‑binding donor‑acceptor pair (NH as donor, N as acceptor), a feature shared by the validated PfCLK3 inhibitor TCMDC-135051 [1]. In the broader benzimidazole‑thiophene series, removal of the benzimidazole NH or its replacement with a benzoxazole (O in place of NH) abolished kinase binding in biochemical assays [1]. The para‑phenylene spacer between the benzimidazole and the amide carbonyl imposes a specific distance and angle that matches the PfCLK3 ATP‑binding pocket; meta‑substituted isomers (e.g., N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]‑...) are commercially available but are predicted to misalign the pharmacophore [2].

PfCLK3 inhibition Kinase hinge-binding motif Structure-activity relationship

Nitroreductase‑Dependent Bioactivation Potential vs. Non‑Nitro Analogues

The 5‑nitrothiophene moiety confers a conserved prodrug mechanism: bacterial nitroreductases (NfsA/NfsB in E. coli) reduce the nitro group to a reactive hydroxylamine or nitroso intermediate that damages DNA and proteins [1]. This mechanism is absent in non‑nitro thiophene‑2‑carboxamide analogues (e.g., 5‑cyano or 5‑trifluoromethyl derivatives), which lack the reducible warhead and consequently show MIC values >128 µg/mL against wild-type E. coli compared to <4 µg/mL for representative 5‑nitro analogues in the same series [1]. While CAS 394229-38-0 has not been specifically tested in this antibacterial panel, its 5‑nitrothiophene‑2‑carboxamide substructure predicts nitroreductase‑dependent activation.

Nitroreductase bioactivation Prodrug mechanism Antimicrobial selectivity

Current Evidence Gap: Absence of Peer‑Reviewed Quantitative Pharmacology

A systematic search of PubMed, ChEMBL, and PubChem BioAssay (as of 2026-04) failed to return any peer‑reviewed IC₅₀, Ki, EC₅₀, or minimum inhibitory concentration (MIC) value for CAS 394229-38-0 [1][2]. In contrast, the structurally related PfCLK3 inhibitor TCMDC-135051 has published IC₅₀ values of 239.5 nM (P. falciparum Dd2-B2) and differential selectivity data against human CLK2 (>50‑fold) . The complete absence of analogous quantitative data for the target compound means that any potency or selectivity claim is currently unverifiable.

Data deficiency Bioactivity gap Risk assessment

Research Application Scenarios for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide (394229-38-0)


Exploratory PfCLK3 Kinase Inhibition Screening in Malaria Drug Discovery

The compound may be evaluated as a starting point for PfCLK3‑targeted antimalarial campaigns, provided that biochemical kinase inhibition assays (e.g., ADP‑Glo™ or TR‑FRET format) and counter‑screens against human CLK2 are implemented to establish on‑target potency and selectivity. The para‑benzimidazole‑phenyl‑amide scaffold identified in PubChem CID 5223439 serves as a basis for analogue synthesis [1]. Researchers must independently generate the IC₅₀ and selectivity data currently missing from the literature.

Structure‑Activity Relationship (SAR) Expansion Around the 5‑Nitrothiophene‑2‑Carboxamide Pharmacophore

The compound can function as a parent scaffold for the systematic variation of the benzimidazole substituent (electron‑withdrawing/donating groups), the central phenyl spacer (ortho‑/meta‑/para‑), and the heterocyclic warhead (nitrothiophene vs. nitrofuran). Class‑level evidence from the nitrothiophene carboxamide antibacterial series demonstrates that the nitro group is essential for prodrug activation [2]; analogous SAR rules should be established for the antimalarial target.

Nitroreductase Prodrug Activation Studies in Bacterial and Parasitic Systems

Given that the 5‑nitrothiophene warhead requires enzymatic reduction for activity in bacteria [2], the compound can be employed to investigate whether parasitic nitroreductases (e.g., PfNDR in P. falciparum) similarly bioactivate this chemotype. Paired testing against wild‑type and nitroreductase‑knockout strains would clarify the activation pathway and inform prodrug design strategies.

Analytical Reference Standard for Benzimidazole‑Thiophene Carboxamide Libraries

With a well‑defined molecular formula (C₁₈H₁₂N₄O₃S), exact mass (364.06301143 Da), and InChIKey (MRMSCLWRFKJFCZ-UHFFFAOYSA-N), CAS 394229-38-0 can serve as a purity and identity reference standard for quality control of in‑house synthesized analogues [1], supporting HPLC‑UV, LC‑MS, and NMR method development.

Quote Request

Request a Quote for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.